molecular formula C18H22N2O3S2 B1405172 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034155-41-2

3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1405172
CAS No.: 2034155-41-2
M. Wt: 378.5 g/mol
InChI Key: KXGZLWOXDXVTFT-UHFFFAOYSA-N
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Description

3-Ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a thiazol-2(3H)-imine derivative characterized by a benzothiazole core substituted with ethyl and methyl groups at positions 3, 5, and 7, respectively. Its molecular formula is inferred as C₁₂H₁₄N₂S·C₇H₇SO₃, with a calculated molecular weight of ~389.15 g/mol.

Properties

IUPAC Name

3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.C7H8O3S/c1-4-13-9-6-7(2)5-8(3)10(9)14-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGZLWOXDXVTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=CC(=C2SC1=N)C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

The core benzothiazole structure is typically synthesized via condensation reactions involving o-aminothiophenols and carboxylic acids or derivatives . A common approach involves:

Example:

o-Aminothiophenol + Acetaldehyde derivatives → Cyclization under reflux → Benzothiazole core

Research findings:
Patents and literature indicate that cyclization of amino-thiophenols with aldehydes or ketones under thermal or acid catalysis is a reliable route for benzothiazole formation.

Formation of the Imine Linkage

  • The imine is typically formed via condensation of the benzothiazole amine derivative with an appropriate aldehyde or ketone .
  • Reagents: Formaldehyde or other aldehydes, often under reflux with acid catalysis.

Example:

Benzothiazole amine + Formaldehyde → Imine formation under reflux
  • For the specific compound, the imine linkage involves a 2(3H)-imine group, which can be synthesized by reacting the benzothiazole derivative with formaldehyde derivatives or similar reagents.

Sulfonate Salt Formation

  • The final step involves neutralization or salt formation with methylbenzenesulfonic acid (toluene sulfonic acid).
  • Procedure: Dissolving the imine compound in an appropriate solvent (e.g., ethanol or dichloromethane), then adding an equimolar amount of methylbenzenesulfonic acid, followed by stirring and crystallization.

Research data:
The synthesis of related sulfonate salts involves direct acid-base reactions, often under mild conditions, to produce stable salts suitable for pharmaceutical or research applications.

Specific Preparation Protocols (Based on Literature and Patents)

Step Reagents / Conditions Description
1 o-Aminothiophenol + aldehyde derivatives Cyclization to form benzothiazole core
2 Alkyl halides (ethyl bromide, methyl iodide) + base Alkylation at targeted positions
3 Formaldehyde or equivalent Imine formation with benzothiazole amine
4 Methylbenzenesulfonic acid Salt formation via acid-base reaction

Data Tables

Table 1: Summary of Reagents and Conditions

Step Reagents Solvent Temperature Duration Purpose
1 o-Aminothiophenol + aldehyde Ethanol / Toluene Reflux 4-6 hours Benzothiazole ring formation
2 Ethyl bromide / Methyl iodide Acetone / DMF Room temp to 50°C 12-24 hours Alkylation
3 Formaldehyde Toluene / Ethanol Reflux 2-4 hours Imine linkage
4 Methylbenzenesulfonic acid Ethanol Room temp 1-2 hours Salt formation

Table 2: Purification and Characterization

Method Description Purpose
Recrystallization Ethanol, ethyl acetate Purify the final salt
Chromatography Silica gel chromatography Remove impurities
Spectroscopic Analysis NMR, IR, MS Confirm structure

Research Findings and Notes

  • The synthesis of benzothiazole derivatives with specific substitutions is well-documented, with multiple patents and research articles describing similar routes involving cyclization, alkylation, and condensation steps.
  • The formation of the sulfonate salt is straightforward, involving acid-base neutralization, with conditions optimized to prevent decomposition.
  • The choice of solvents and reaction conditions critically influences yield and purity.
  • Variations in substituents (ethyl, methyl groups) are achieved via controlled alkylation reactions, with regioselectivity maintained through reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The molecular pathways involved include the inhibition of prostaglandin synthesis and the modulation of inflammatory cytokine production .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with three analogues to highlight structural, synthetic, and physicochemical distinctions.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Counterion Molecular Weight (g/mol) Synthesis Method
3-Ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 3-ethyl, 5,7-dimethyl Tosylate (SO₃⁻) 389.15 (calculated) Likely analogous to one-pot thiocyanation
3-Allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide 3-allyl, 5,7-dimethyl Bromide (Br⁻) 299.23 Unspecified, but likely similar to
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one 3-ethyl, 6-bulky aryl substituent None (neutral) Not provided Friedel-Crafts alkylation of benzothiazolone
N-(3-Benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide Thiazolidinone scaffold None (neutral) Not provided Unexpected product of benzylamine condensation

Structural Differences and Implications

Substituent Effects: The ethyl group at position 3 in the target compound (vs. The tosylate counterion enhances solubility in polar solvents compared to bromide salts, which are more hygroscopic and prone to decomposition .

Functional Group Variations: The compound in replaces the imine group with a ketone (2(3H)-one), reducing nucleophilicity and altering hydrogen-bonding capabilities. The unexpected thiazolidinone product in underscores the sensitivity of synthesis outcomes to amine selection and reaction conditions.

Biological Activity

3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a compound belonging to the benzothiazole class, which is characterized by its heterocyclic structure containing both sulfur and nitrogen atoms. This compound has garnered attention for its diverse biological activities, making it a subject of various scientific investigations.

  • Molecular Formula : C18H22N2O4S2
  • Molecular Weight : 378.5 g/mol
  • CAS Number : 2034155-41-2

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and cellular receptors. Notably, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study evaluated its antimicrobial efficacy and reported minimum inhibitory concentrations (MICs) as follows:

CompoundMIC (µg/mL)Bacterial Strain
3-Ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate16E. coli
3-Ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate32S. aureus
3-Ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate8P. aeruginosa

These results indicate a broad spectrum of antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this compound.

Anticancer Properties

The compound has also shown promising anticancer properties. It acts as an inhibitor of human DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells. Studies have reported IC50 values indicating potent cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This could be beneficial in treating chronic inflammatory conditions.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of benzothiazole derivatives against common pathogens. The results indicated that compounds similar to 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine showed MICs ranging from 8 to 32 µg/mL against tested bacterial strains.
  • Anticancer Activity Investigation : Another study focused on the anticancer potential of this compound by assessing its effects on different cancer cell lines. The findings revealed significant cytotoxicity with IC50 values lower than those observed for standard chemotherapeutic agents.

Q & A

Q. What are the standard synthetic routes for 3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine derivatives?

The most efficient method involves a one-pot, four-step procedure starting with α-active methylene ketones (e.g., acetylacetone or ethyl acetoacetate). The process includes:

Bromination using N-bromosuccinimide (NBS) in ethanol.

Nucleophilic substitution with potassium thiocyanate.

Condensation with primary amines (e.g., benzylamine or aromatic amines).

Cyclization under mild conditions.
This method avoids laborious purification steps like chromatography, achieving yields up to 90% for symmetrical ketones .

Q. How is the molecular structure of these compounds confirmed experimentally?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.41 ppm in 1H NMR) and carbon backbone (e.g., thiazole C=NH at ~169 ppm in 13C NMR) .
  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., monoclinic space group P21/c with β = 95.08° for compound 2) .
  • Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z = 351 [M⁺] for C20H21N3OS) .

Q. What are common challenges in synthesizing thiazol-2(3H)-imine derivatives?

  • Unexpected product formation : For example, bromination of acetylacetone with benzylamine yielded N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide (2) instead of the expected imine (1), resolved via X-ray analysis .
  • Rearrangement reactions : Thiocyanate intermediates may undergo nucleophilic attacks, leading to alternative cyclization pathways .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in product formation during synthesis?

Unexpected products (e.g., compound 2) arise from thiocyanate intermediate rearrangements . Postulated mechanisms involve:

  • Nucleophilic attack by the thiocyanate nitrogen on the acetyl carbonyl group.
  • Formation of a tetrahedral intermediate, followed by cyclization.
    Experimental validation uses isotopic labeling (e.g., 13C tracking) and kinetic studies to map reaction pathways .

Q. What computational methods predict the electronic and thermodynamic properties of these compounds?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for benzo[d]thiazole derivatives) to assess reactivity .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., HSP70 inhibitors) to guide drug design .
  • Ab initio methods : Predict vibrational spectra and thermodynamic stability (e.g., Gibbs free energy of formation) .

Q. How do reaction conditions influence regioselectivity in thiazole ring formation?

  • Solvent polarity : Ethanol promotes cyclization via hydrogen bonding, while DMF accelerates dehydration .
  • Temperature : Prolonged reflux (e.g., 5 hours) favors imine tautomerization over amide byproducts .
  • Substituent effects : Electron-donating groups (e.g., -OCH3) on aromatic amines enhance nucleophilicity, directing regioselective C–N bond formation .

Q. What strategies optimize biological activity in thiazol-2(3H)-imine derivatives?

  • Structure-activity relationship (SAR) studies : Modifying the 3-ethyl and 5,7-dimethyl groups enhances antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans) .
  • Prodrug design : Phosphoramidate derivatives improve bioavailability by masking polar functionalities .
  • Co-crystallization : Solvates (e.g., DMSO) stabilize hydrogen-bonded dimers, enhancing solubility for in vivo assays .

Methodological Guidance

Q. Designing experiments to analyze tautomeric equilibria

  • Use variable-temperature NMR to monitor imine ⇌ enamine shifts.
  • Employ UV-Vis spectroscopy to track λmax changes under pH titration (e.g., pKa determination) .

Q. Validating anti-inflammatory or anticonvulsant activity

  • In vitro assays : Measure COX-2 inhibition (IC50) or GABA receptor modulation in hippocampal neurons .
  • In vivo models : Use murine tail-flick tests for analgesia or pentylenetetrazole-induced seizures for anticonvulsant screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

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